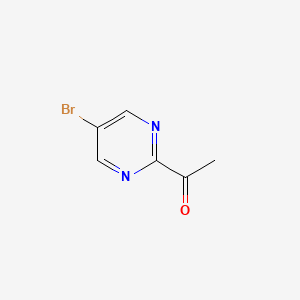

1-(5-Bromopyrimidin-2-yl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-bromopyrimidin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O/c1-4(10)6-8-2-5(7)3-9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZGSEUQFYKCKRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50705412 | |

| Record name | 1-(5-Bromopyrimidin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189169-37-6 | |

| Record name | 1-(5-Bromopyrimidin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-bromopyrimidin-2-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 1-(5-Bromopyrimidin-2-yl)ethanone from 5-bromo-2-cyanopyrimidine

A-Technical-Guide-to-the-Synthesis-of-1-(5-Bromopyrimidin-2-yl)ethanone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview for the synthesis of 1-(5-Bromopyrimidin-2-yl)ethanone, a critical building block in medicinal chemistry, from 5-bromo-2-cyanopyrimidine. The core of this synthesis is the nucleophilic addition of a methyl group to the nitrile functionality using a Grignard reagent, followed by acidic hydrolysis of the intermediate ketimine. This document elucidates the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, and discusses critical process parameters, potential side reactions, and troubleshooting strategies. The synthesis is presented as a robust and scalable method, grounded in established principles of organometallic chemistry, to ensure reproducibility and high yield for professionals in drug discovery and development.

Introduction

This compound is a key intermediate in the synthesis of a wide array of pharmacologically active molecules, particularly kinase inhibitors used in oncology and immunology. The pyrimidine core, substituted with a bromine atom and an acetyl group, offers two distinct points for further chemical modification. The bromine at the C5 position is amenable to various cross-coupling reactions (e.g., Suzuki, Sonogashira), while the ketone functionality allows for diverse derivatization pathways.

The conversion of a nitrile to a ketone is a fundamental transformation in organic synthesis. Among the available methods, the Grignard reaction stands out for its reliability and high functional group tolerance. This guide focuses on the addition of methylmagnesium bromide (MeMgBr) to 5-bromo-2-cyanopyrimidine. This choice is predicated on the high nucleophilicity of the Grignard reagent and the well-established two-step, one-pot procedure that reliably yields the desired ketone after hydrolysis.[1]

Reaction Mechanism and Scientific Rationale

The synthesis proceeds in two distinct mechanistic steps: nucleophilic addition and subsequent hydrolysis.

Step 1: Nucleophilic Addition of Methylmagnesium Bromide

The reaction is initiated by the nucleophilic attack of the carbanionic methyl group from the Grignard reagent onto the electrophilic carbon of the nitrile group.[2][3] The pyrimidine ring's electron-withdrawing nature enhances the electrophilicity of the nitrile carbon, facilitating the attack. This addition breaks the C-N pi bond, forming a nitrogen-magnesium salt of a ketimine intermediate.[1][4]

-

Causality of Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are extremely strong bases and will readily react with any protic source, such as water, leading to the formation of methane and magnesium salts, thereby quenching the reagent and halting the desired reaction.[3] The use of anhydrous solvents like tetrahydrofuran (THF) or diethyl ether is mandatory.

-

Low-Temperature Control: The initial addition is highly exothermic. Maintaining a low temperature (typically 0 °C or below) is crucial to prevent side reactions, such as potential attack at the brominated position or undesired reactions with the solvent. It also ensures a controlled reaction rate.

-

Step 2: Acidic Hydrolysis of the Ketimine Intermediate

The reaction mixture, containing the magnesium ketimine salt, is quenched with an aqueous acid (e.g., HCl or NH₄Cl). This step serves two purposes: it protonates the nitrogen atom to form an iminium ion and subsequently hydrolyzes this intermediate to the final ketone product, liberating ammonia as a byproduct.[1]

-

Causality of Experimental Choices:

-

Acidic Workup: The use of aqueous acid is essential for the efficient hydrolysis of the stable imine intermediate to the ketone.[1] While water alone can effect the hydrolysis, mild acid catalysis significantly accelerates the process. A weak acid like saturated aqueous ammonium chloride is often preferred to minimize potential degradation of acid-sensitive functional groups.

-

Below is a diagram illustrating the overall reaction mechanism.

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

3.1. Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Role |

| 5-Bromo-2-cyanopyrimidine | 183.99 | 5.00 g | 27.18 | Starting Material |

| Methylmagnesium Bromide | - | 10.9 mL | 32.61 | Nucleophile |

| (3.0 M solution in Diethyl Ether) | ||||

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - | Solvent |

| Saturated Aqueous NH₄Cl | - | 50 mL | - | Quenching Agent |

| Ethyl Acetate | 88.11 | 150 mL | - | Extraction Solvent |

| Brine (Saturated NaCl) | - | 50 mL | - | Washing Agent |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~10 g | - | Drying Agent |

3.2. Step-by-Step Procedure

-

Reaction Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Allow the flask to cool to room temperature under a stream of dry nitrogen.

-

Dissolution: Add 5-bromo-2-cyanopyrimidine (5.00 g, 27.18 mmol) to the flask, followed by anhydrous THF (100 mL). Stir the mixture until the starting material is fully dissolved.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Grignard Addition: Slowly add methylmagnesium bromide (10.9 mL of a 3.0 M solution in Et₂O, 32.61 mmol, 1.2 equivalents) dropwise via syringe over 20-30 minutes. Maintain the internal temperature below 5 °C throughout the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL) while maintaining cooling in the ice bath. A precipitate will form.

-

Workup: Remove the ice bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (50 mL).

-

Drying and Filtration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and wash the solid with a small amount of ethyl acetate.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

Visualization of the Experimental Workflow

The following diagram outlines the key stages of the synthesis process.

References

1-(5-Bromopyrimidin-2-yl)ethanone molecular weight and formula

An In-depth Technical Guide to 1-(5-Bromopyrimidin-2-yl)ethanone: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in modern medicinal chemistry and materials science. The document details the compound's fundamental physicochemical properties, presents a validated synthetic protocol, and explores its applications as a versatile intermediate in the development of novel therapeutic agents and functional materials. The inherent reactivity of its dual functional groups—the brominated pyrimidine ring and the acetyl moiety—offers a rich platform for molecular elaboration. This guide is intended for researchers and professionals in drug discovery and organic synthesis, providing actionable protocols and foundational knowledge to leverage this compound's synthetic potential.

Core Molecular Attributes

This compound is a solid organic compound characterized by a pyrimidine core functionalized with a bromine atom at the 5-position and an acetyl group at the 2-position.[1] This specific arrangement of functional groups makes it a valuable precursor in various synthetic transformations.

Physicochemical and Spectroscopic Data

The key identifiers and computed properties of this compound are summarized in the table below. This data is essential for reaction planning, characterization, and safety considerations.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 1-(5-bromopyrimidin-2-yl)ethan-1-one | [2] |

| CAS Number | 1189169-37-6 | [1][2][3] |

| Molecular Formula | C₆H₅BrN₂O | [1][2][3] |

| Molecular Weight | 201.02 g/mol | [1][2][3] |

| Boiling Point | 318.6±34.0 °C (Predicted) | [3] |

| Density | 1.626±0.06 g/cm³ (Predicted) | [3] |

| Topological Polar Surface Area (TPSA) | 42.85 Ų | [2] |

| logP | 1.4417 | [2] |

| Storage | Sealed in dry, Room Temperature | [3] |

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) is a critical tool for structural confirmation. The proton NMR data for this compound is provided below.

-

¹H NMR (500 MHz, CDCl₃): δ 9.00 (s, 2H), 2.80 (s, 3H)[3]

The singlet at 9.00 ppm corresponds to the two equivalent protons on the pyrimidine ring, while the singlet at 2.80 ppm is characteristic of the three protons of the acetyl methyl group.

Synthesis and Manufacturing

The synthesis of this compound can be efficiently achieved via a Grignard reaction, a robust and widely used method for carbon-carbon bond formation. The protocol described below utilizes 5-bromo-2-cyanopyrimidine as the starting material.

Experimental Protocol: Grignard Acetylation

This procedure details the addition of a methylmagnesium bromide Grignard reagent to a nitrile precursor to form the target ketone.

Step 1: Reaction Setup

-

Dissolve 5-bromo-2-cyanopyrimidine (1.2 mmol) in anhydrous Tetrahydrofuran (THF) (10 mL) within a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere.[3]

-

Cool the resulting solution to -78 °C using a dry ice/acetone bath.[3]

Step 2: Grignard Reagent Addition

-

Slowly add a 1.4 M solution of methylmagnesium bromide in THF (3.0 mL, 4.20 mmol) dropwise to the cooled solution, ensuring the internal temperature remains at -78 °C.[3]

-

Maintain the reaction mixture at -78 °C and stir continuously for 3.5 hours.[3]

Step 3: Work-up and Isolation

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[3]

-

Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (EtOAc). Combine the organic layers.[3]

-

Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[3]

Step 4: Purification

-

Purify the crude residue via silica gel column chromatography, using a gradient eluent system of petroleum ether to ethyl acetate.[3]

-

Collect the fractions containing the desired product and concentrate to yield this compound.[3]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The utility of this compound stems from its two reactive sites: the electrophilic carbon bearing the bromine atom and the carbonyl group of the acetyl function. This dual reactivity makes it a valuable intermediate for creating diverse molecular scaffolds.

Key Transformations

-

Nucleophilic Aromatic Substitution (SₙAr): The bromine atom on the electron-deficient pyrimidine ring is susceptible to displacement by a wide range of nucleophiles (e.g., amines, thiols, alcohols), enabling the introduction of new functional groups and the extension of the molecular structure.[1]

-

Carbonyl Chemistry: The ketone group can undergo various transformations, including reduction to the corresponding alcohol (1-(5-Bromopyrimidin-2-yl)ethan-1-ol), reductive amination, and condensation reactions to form imines or enones.[1]

Applications in Drug Discovery and Materials Science

Bromopyrimidine derivatives are a well-established class of compounds in medicinal chemistry due to their structural resemblance to the nucleobases found in DNA and RNA.[1]

-

Pharmaceutical Intermediate: This compound serves as a crucial starting material for the synthesis of biologically active molecules, including potential antiviral and anticancer agents.[1] Its scaffold is used to develop inhibitors for specific enzyme targets.[1]

-

CYP1A2 Inhibition: Research has indicated that this compound acts as an inhibitor of Cytochrome P450 1A2 (CYP1A2), an important enzyme involved in drug metabolism.[1] This property is critical for studying drug-drug interactions and optimizing pharmacokinetic profiles of new drug candidates.[1]

-

Materials Science: The broader class of bromopyrimidine derivatives is being investigated for applications in materials science, such as in the development of Organic Light-Emitting Diodes (OLEDs).[1]

Role as a Synthetic Intermediate

The diagram below illustrates the central role of this compound as a versatile building block for accessing more complex molecular architectures.

Caption: Synthetic utility of this compound.

References

A Researcher's Guide to Sourcing 1-(5-Bromopyrimidin-2-yl)ethanone: From Supplier Selection to Quality Verification

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and medicinal chemistry, the quality of starting materials is paramount. The integrity of complex synthetic campaigns and the reliability of biological data hinge on the purity and consistency of chemical building blocks. 1-(5-Bromopyrimidin-2-yl)ethanone, a key intermediate in the synthesis of a variety of bioactive molecules, is no exception. This guide provides an in-depth technical overview for researchers and drug development professionals on sourcing this critical reagent, from navigating the commercial supplier landscape to establishing robust quality assessment protocols.

The Strategic Importance of this compound in Medicinal Chemistry

This compound (CAS No. 1189169-37-6) is a versatile heterocyclic ketone. Its pyrimidine core is a common motif in numerous biologically active compounds, including kinase inhibitors and other targeted therapeutics.[1] The presence of a bromine atom at the 5-position and a reactive acetyl group at the 2-position provides synthetic handles for a variety of chemical transformations, such as nucleophilic substitution and condensation reactions.[1] This dual functionality makes it a valuable precursor for constructing more complex molecular architectures in the development of novel therapeutic agents.[1]

Navigating the Commercial Supplier Landscape

A multitude of chemical suppliers offer this compound, ranging from large, well-established companies to smaller, more specialized laboratories. The selection of a supplier should be a strategic decision based on a comprehensive evaluation of several key factors beyond mere price and availability.

Key Supplier Selection Criteria:

-

Purity and Documentation: Reputable suppliers will provide a Certificate of Analysis (CoA) with each batch, detailing the purity as determined by methods such as High-Performance Liquid Chromatography (HPLC) and confirmation of identity by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Quality Management Systems: Look for suppliers with internationally recognized quality certifications, such as ISO 9001, which demonstrates a commitment to consistent quality and process control.[2][3][4][5]

-

Technical Support: The availability of knowledgeable technical support can be invaluable for addressing any questions regarding the product's specifications, stability, or handling.[6]

-

Supply Chain Reliability: For long-term research projects or drug development campaigns, it is crucial to partner with a supplier who can ensure a consistent and reliable supply of the material in the required quantities.[1]

-

Customer Reviews and Reputation: While direct reviews for specific building blocks can be scarce, assessing a supplier's overall reputation within the scientific community can provide valuable insights.[7]

Table 1: Representative Commercial Suppliers of this compound

| Supplier Category | Examples | Typical Purity | Available Quantities | Noteworthy Features |

| Large Chemical Marketplaces | ChemicalBook, eMolecules | >95% to >99% | Milligrams to Kilograms | Wide selection from various manufacturers; allows for comparison of specifications and pricing. |

| Specialized Building Block Suppliers | Anichem, Combi-Blocks | >95% | Grams to multi-gram | Focus on novel and diverse building blocks for medicinal chemistry. |

| Broad-Range Chemical Companies | Aladdin Scientific | ≥97% | Grams | Comprehensive catalogs with a wide range of laboratory chemicals.[8] |

Quality Assessment and Verification: A Proactive Approach

Upon receiving a shipment of this compound, it is imperative to conduct in-house quality assessment to verify the supplier's specifications and ensure the material is suitable for its intended use. This self-validating system is a cornerstone of good laboratory practice.

Analytical Characterization

A multi-pronged analytical approach is recommended for the comprehensive characterization of this compound.

Table 2: Recommended Analytical Techniques for Quality Verification

| Technique | Purpose | Expected Results |

| ¹H NMR | Structural Confirmation and Purity Assessment | Consistent with the chemical structure; absence of significant impurity peaks. A representative ¹H NMR (CDCl₃, 500 MHz) shows signals at approximately δ 9.00 (s, 2H) and 2.80 (s, 3H).[9] |

| HPLC | Purity Determination and Quantification of Impurities | A single major peak corresponding to the product; purity should meet or exceed the required specification (e.g., >97%). |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | A molecular ion peak consistent with the expected molecular weight (201.02 g/mol ). |

| GC-MS | Identification of Volatile Impurities | Can be used to identify and quantify any volatile organic impurities that may be present from the synthesis. |

Potential Impurities and Byproducts

Understanding the synthetic route to this compound can provide insights into potential impurities. A common synthesis involves the reaction of 5-bromo-2-cyanopyrimidine with a methylating agent like methylmagnesium bromide.[9]

Potential impurities to consider:

-

Unreacted starting materials: Residual 5-bromo-2-cyanopyrimidine.

-

Byproducts from side reactions: Depending on the reaction conditions, other isomers or related pyrimidine derivatives could be formed.

-

Residual solvents: Solvents used in the synthesis and purification (e.g., THF, ethyl acetate, petroleum ether) may be present.[9]

A robust analytical method, such as a stability-indicating HPLC method, should be developed and validated to separate the main compound from any potential impurities.[10]

Stability, Storage, and Handling

Proper storage and handling are critical to maintain the integrity of this compound.

Recommended Storage and Handling:

-

Storage Conditions: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[9] Many suppliers recommend storage at room temperature.

-

Light Sensitivity: While specific data for this compound is limited, it is prudent to protect it from prolonged exposure to light, as is good practice for many brominated heterocyclic compounds.

-

Hygroscopicity: Although not explicitly stated, many heterocyclic compounds can be hygroscopic. Storage in a desiccator is recommended.

For critical applications, it is advisable to perform forced degradation studies to understand the compound's stability under various stress conditions (e.g., acid, base, oxidation, heat, light).[11][12][13] This provides valuable information for developing stability-indicating analytical methods and for ensuring the reliability of experimental results over time.

Experimental Protocols

Protocol for ¹H NMR Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Process the spectrum and integrate the peaks. Compare the chemical shifts and coupling patterns with the expected structure and reference spectra.

Protocol for HPLC Purity Analysis

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

-

Standard and Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Prepare working standards and a sample solution by diluting the stock solution with the mobile phase.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a suitable wavelength (determined by UV-Vis scan).

-

Injection Volume: 10 µL.

-

-

Data Analysis: Integrate the peaks in the chromatogram and calculate the purity based on the area percentage of the main peak.

Visualizing the Workflow

Chemical Structure

Caption: Chemical structure of this compound.

Quality Control Workflow

References

- 1. Choosing the Right Reagent Supplier: What to Look for and Why It Matters? [merkel.co.il]

- 2. Oceanic Pharmachem | Reliable Pharmaceutical Solutions – Client-Centric & Quality-Focused [oceanicpharmachem.com]

- 3. dolphinpharma.com [dolphinpharma.com]

- 4. Meyer Organics Pvt. Ltd. – We think harder to make healthcare simple [meyer.co.in]

- 5. Specialized Distributor for Pharmaceutical Raw Materials - Euro-Chemicals - Euro-Chemicals [euro-chemicals.com]

- 6. frinton.com [frinton.com]

- 7. Tips for Selecting Reputable Reagent Vendors | Lab Manager [labmanager.com]

- 8. nbinno.com [nbinno.com]

- 9. The Most Common Grades of Reagents and Chemicals | Lab Manager [labmanager.com]

- 10. researchgate.net [researchgate.net]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pharmainfo.in [pharmainfo.in]

- 13. rjptonline.org [rjptonline.org]

An In-depth Technical Guide to 1-(5-Bromopyrimidin-2-yl)ethanone: Properties, Reactivity, and Experimental Protocols

Introduction

1-(5-Bromopyrimidin-2-yl)ethanone is a key heterocyclic building block in contemporary organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a pyrimidine ring substituted with both a bromine atom and an acetyl group, offers a versatile platform for the synthesis of a wide array of more complex molecules. The electron-deficient nature of the pyrimidine ring, coupled with the distinct reactivity of the bromine and ketone functionalities, makes this compound a valuable precursor for the development of novel pharmaceutical agents and other biologically active compounds. Pyrimidine derivatives, in general, are of significant interest due to their presence in nucleic acids and their broad spectrum of pharmacological activities, including anticancer and antiviral properties.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its characterization and typical reactions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its effective use in research and development. The key properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, certain properties like the boiling point are predicted values derived from computational models.

| Property | Value | Source(s) |

| CAS Number | 1189169-37-6 | [2][3][4] |

| Molecular Formula | C₆H₅BrN₂O | [2][3][4] |

| Molecular Weight | 201.02 g/mol | [2][3][4] |

| Appearance | Light yellow to yellow solid | [2] |

| Melting Point | Not experimentally determined in the searched literature. | |

| Boiling Point (Predicted) | 318.6 ± 34.0 °C | [2] |

| Density (Predicted) | 1.626 ± 0.06 g/cm³ | [2] |

| Solubility | Soluble in common organic solvents such as ethyl acetate and tetrahydrofuran.[2] Specific quantitative data is not readily available. | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of chemical compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides distinct signals that are characteristic of its structure.

-

¹H NMR (500 MHz, CDCl₃): δ 9.00 (s, 2H), 2.80 (s, 3H).[2]

-

Interpretation:

-

The singlet at 9.00 ppm integrating to two protons corresponds to the two equivalent protons on the pyrimidine ring at positions 4 and 6. The downfield chemical shift is attributed to the deshielding effect of the electronegative nitrogen atoms in the aromatic ring.

-

The singlet at 2.80 ppm integrating to three protons is assigned to the methyl protons of the acetyl group.

-

Infrared (IR) and Mass Spectrometry (MS) Data

Detailed experimental IR and MS data for this compound are not widely reported in the available literature. However, one can predict the expected characteristic signals:

-

IR Spectroscopy: A strong absorption band is expected in the region of 1690-1715 cm⁻¹ corresponding to the C=O stretching vibration of the ketone. Absorptions corresponding to C-H stretching and C=N and C=C stretching of the pyrimidine ring are also anticipated.

-

Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a bromine atom.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by its three main functional components: the pyrimidine ring, the bromine substituent, and the ketone group.

Reactivity of the Pyrimidine Ring and the Bromo Substituent

The pyrimidine ring is an electron-deficient system, which makes it susceptible to nucleophilic attack. The bromine atom at the 5-position is a good leaving group and can be readily displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism.[4] This reaction is a cornerstone for introducing diverse functionalities onto the pyrimidine core.

Caption: Generalized SNAr reaction of this compound.

Reactions of the Ketone Group

The acetyl group undergoes typical ketone reactions. For instance, it can be reduced to the corresponding secondary alcohol using reducing agents like sodium borohydride (NaBH₄).[4]

Caption: Reduction of the ketone functionality.

Furthermore, the ketone can participate in reactions such as the Wittig reaction to form alkenes. The Wittig reaction is a powerful tool for carbon-carbon bond formation.[5][6][7][8]

Experimental Protocols

The following protocols are provided as a guide for the characterization and reaction of this compound. These are general procedures that may require optimization based on specific laboratory conditions and equipment.

Synthesis of this compound

A common synthetic route involves the reaction of 5-bromo-2-cyanopyrimidine with a Grignard reagent, such as methylmagnesium bromide.[2]

Caption: Workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

Dissolve 5-bromo-2-cyanopyrimidine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C.[2]

-

Slowly add a solution of methylmagnesium bromide in THF dropwise to the cooled solution, maintaining the temperature at -78 °C.[2]

-

Stir the reaction mixture at -78 °C for several hours.[2]

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[2]

-

Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent, such as ethyl acetate.[2]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

-

Purify the crude product by column chromatography on silica gel.[2]

Characterization Protocols

Melting Point Determination:

-

Finely powder a small amount of the crystalline solid.

-

Pack the solid into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample at a rate of 1-2 °C per minute near the expected melting point.

-

Record the temperature range from the appearance of the first liquid droplet to the complete melting of the solid.

Solubility Testing:

-

Place approximately 10-20 mg of the compound into a small test tube.

-

Add 1 mL of the desired solvent (e.g., water, ethanol, dichloromethane, acetone) in portions, agitating after each addition.

-

Observe and record whether the compound dissolves completely, partially, or is insoluble.

¹H NMR Spectroscopy:

-

Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire the ¹H NMR spectrum using a spectrometer, typically operating at a frequency of 300 MHz or higher.

-

Process the spectrum, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its rich chemistry, stemming from the interplay of the pyrimidine ring, the bromo substituent, and the ketone functionality, provides chemists with numerous opportunities for molecular elaboration. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols. A thorough understanding of these aspects is essential for the successful application of this compound in the synthesis of novel molecules with potential applications in drug discovery and materials science.

References

- 1. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 2. This compound CAS#: 1189169-37-6 [m.chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. Buy this compound | 1189169-37-6 [smolecule.com]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. orgosolver.com [orgosolver.com]

- 7. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 8. dalalinstitute.com [dalalinstitute.com]

literature review on bromopyrimidine derivatives in medicinal chemistry

An In-depth Technical Guide to Bromopyrimidine Derivatives in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Bromopyrimidines in Drug Discovery

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of essential biological molecules like nucleic acids and a plethora of approved drugs.[1][2] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. Within this privileged class of heterocycles, bromopyrimidine derivatives have emerged as particularly valuable building blocks and pharmacophores. The strategic incorporation of a bromine atom serves a dual purpose. Firstly, it can act as a key interacting group, forming halogen bonds or occupying specific hydrophobic pockets within a biological target. Secondly, and more critically, the bromine atom is an exceptionally versatile synthetic handle. Its reactivity in modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provides a robust platform for introducing molecular diversity, which is essential for accelerating the drug discovery process and navigating complex structure-activity relationships (SAR).[3][4] This guide provides a comprehensive overview of the synthesis, biological activities, and SAR of bromopyrimidine derivatives, underscoring their significance in the development of novel therapeutics.

Part 1: Synthetic Strategies for Bromopyrimidine Derivatives

The synthesis of diverse bromopyrimidine libraries generally begins from commercially available, highly reactive starting materials. The choice of synthetic route is dictated by the desired substitution pattern and the reactivity of the precursors.

The Workhorse Precursor: 5-Bromo-2,4-dichloropyrimidine

A frequently employed starting material is 5-bromo-2,4-dichloropyrimidine. The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. Typically, the C4 position is more susceptible to nucleophilic attack than the C2 position. This predictable reactivity allows for a stepwise introduction of various amine, alcohol, or thiol nucleophiles, providing a modular approach to library synthesis.

A general synthetic workflow often involves a multi-step reaction sequence starting from this precursor.[5][6] This modularity is paramount in medicinal chemistry for systematically exploring the SAR of a compound series.

Experimental Protocol: Synthesis of a Disubstituted 5-Bromopyrimidine Analog

This protocol describes a typical two-step SNAr sequence starting from 5-bromo-2,4-dichloropyrimidine.

Step 1: Monosubstitution at the C4 Position

-

Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2,4-dichloropyrimidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0-5 °C using an ice bath. This is crucial to control the exothermicity of the reaction and minimize side products.

-

Addition of Reagents: Slowly add a primary or secondary amine (1.1 eq.) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.). The base scavenges the HCl generated during the reaction.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude C4-substituted product.

Step 2: Substitution at the C2 Position

-

Setup: Dissolve the crude product from Step 1 in a polar aprotic solvent like dimethylformamide (DMF) or in an alcohol like isopropanol.

-

Addition of Reagents: Add the second nucleophile (e.g., a different amine) (1.2 eq.) and a suitable base if necessary (e.g., K2CO3 or DIPEA).

-

Reaction: Heat the reaction mixture (e.g., 80-120 °C) and stir for several hours to overnight. The C2 position is less reactive, often requiring thermal energy to drive the substitution. Monitor by TLC.

-

Purification: After cooling, perform an aqueous workup as described previously. The final product is typically purified by column chromatography on silica gel to yield the desired disubstituted 5-bromopyrimidine derivative.

Below is a diagram illustrating this common synthetic workflow.

References

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. nbinno.com [nbinno.com]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 1-(5-Bromopyrimidin-2-yl)ethanone

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 1-(5-Bromopyrimidin-2-yl)ethanone. By synthesizing technical data with practical, field-proven insights, this guide aims to foster a culture of safety and precision in the laboratory.

Compound Overview and Significance

This compound (CAS No: 1189169-37-6) is a halogenated pyrimidine derivative that serves as a critical building block in medicinal chemistry and organic synthesis.[1][2] Its molecular structure, featuring a reactive ketone group and a versatile bromopyrimidine core, makes it a valuable precursor for a wide range of biologically active compounds.[2] The pyrimidine scaffold is fundamental to numerous biological molecules, including DNA and RNA, rendering its derivatives a focal point in drug discovery.[2] Consequently, this compound is frequently utilized in the development of novel therapeutic agents, including potential anticancer, antiviral, and antibacterial drugs.[2][3][4][5] Given its utility and reactive nature, a thorough understanding of its safety profile is paramount for all handling personnel.

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary risks are associated with acute toxicity and irritation. All laboratory personnel must be fully aware of these hazards before commencing any work.

| Hazard Class | GHS Hazard Code | Hazard Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][6] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][6] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][6] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][6] |

GHS Pictogram:

The causality behind these classifications stems from the compound's chemical reactivity. The electrophilic nature of the pyrimidine ring, enhanced by the bromine atom, and the reactivity of the ketone group can lead to adverse interactions with biological macromolecules upon exposure.

Chemical and Physical Properties

Understanding the physical properties of a compound is the first step in designing safe handling procedures. The predicted properties for this compound are summarized below.

| Property | Value |

| Molecular Formula | C₆H₅BrN₂O[8] |

| Molecular Weight | 201.02 g/mol [8] |

| Appearance | White to light yellow powder or crystal |

| Boiling Point (Predicted) | 318.6 ± 34.0 °C[8] |

| Density (Predicted) | 1.626 ± 0.06 g/cm³[8] |

-

Stability: The compound is stable under recommended storage conditions but should be protected from moisture.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, which can lead to vigorous, potentially hazardous reactions.[1][7][9]

-

Hazardous Decomposition Products: Thermal decomposition or combustion can produce toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).[7] This necessitates handling away from heat sources and open flames.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. The hierarchy of controls prioritizes engineering solutions over personal protective equipment.

Engineering Controls

The primary engineering control for handling this compound, especially in its powdered form, is a certified chemical fume hood.[1] This contains dust and vapors at the source, preventing inhalation. The work area must also be equipped with easily accessible eyewash stations and safety showers for immediate emergency use.[10]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound:

-

Eye and Face Protection: Chemical safety goggles that meet ANSI Z.87.1 or European Standard EN166 are required.[9][11] A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities.[11]

-

Skin Protection:

-

Respiratory Protection: Respiratory protection is generally not required when handling small quantities within a functional chemical fume hood. If a fume hood is unavailable or if significant aerosolization is expected, a NIOSH-approved respirator with an appropriate particulate filter must be used.[9][10]

Caption: The Hierarchy of Controls prioritizes safer system designs over individual protection.

Standard Operating Procedure (SOP) for Handling and Storage

Adherence to a validated SOP is crucial for ensuring reproducible safety and experimental outcomes.

Safe Handling Protocol: Weighing and Solution Preparation

This protocol outlines the steps for safely weighing the solid compound and preparing a stock solution.

-

Preparation: Before handling the compound, confirm the chemical fume hood is operational. Don all required PPE (goggles, lab coat, nitrile gloves).

-

Staging: Place a weigh boat, a spatula, a labeled receiving flask containing the desired solvent, and a waste container for contaminated items inside the fume hood.

-

Weighing: Tare the balance with the weigh boat. Carefully transfer the desired amount of this compound from its storage container to the weigh boat using the spatula. Avoid creating airborne dust. Close the primary storage container immediately.

-

Dissolution: Carefully add the weighed solid to the solvent in the receiving flask. Gently swirl the flask to dissolve the compound.

-

Cleanup: Dispose of the used weigh boat and any contaminated wipes in the designated solid hazardous waste container within the fume hood.

-

Post-Handling: Remove gloves and wash hands thoroughly with soap and water before leaving the laboratory.[1]

Caption: Workflow for weighing and dissolving this compound.

Storage Requirements

Proper storage is essential to maintain the compound's integrity and prevent accidents.

-

Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizers.[1][7]

-

Container: Keep the container tightly closed to prevent moisture ingress and contamination.[1][8][7]

-

Security: The substance should be stored in a locked cabinet or a secure area to restrict access to authorized personnel only.[1]

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

-

In Case of Inhalation: Move the affected person to fresh air immediately.[7][9] If breathing is difficult or stops, administer artificial respiration and seek immediate medical attention.[1]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove all contaminated clothing.[12] Seek medical advice if irritation persists.

-

In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 20 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.

-

In Case of Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water. Immediately call a poison control center or physician for guidance.[1]

-

Spill Response: Evacuate the area. Wearing full PPE, carefully sweep up the spilled solid, avoiding dust generation.[7][10] Place the material into a suitable, labeled container for hazardous waste disposal.[7]

-

Fire Response: Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[1] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[7][10]

Disposal Considerations

Chemical waste must be managed responsibly to protect personnel and the environment.

-

Procedure: All waste containing this compound, including contaminated lab supplies and excess material, must be disposed of through an approved hazardous waste disposal facility.[7][9]

-

Prohibitions: Do not dispose of this chemical down the drain or mix it with other waste streams unless explicitly instructed by your institution's environmental health and safety department.

Synthesis and Reactivity Insights for Safe Handling

For the research scientist, understanding a compound's reactivity is integral to its safe use. This compound is often synthesized via the reaction of 5-bromo-2-cyanopyrimidine with a Grignard reagent like methylmagnesium bromide.[8] This context is important, as it means the compound may be handled in reaction mixtures containing highly reactive organometallics.

The two primary functional groups, the ketone and the bromopyrimidine, dictate its reactivity.[2] The bromine atom at the 5-position is susceptible to nucleophilic aromatic substitution, a common reaction in drug development.[2] Researchers must anticipate the potential energetics of such reactions and implement appropriate temperature control and quenching procedures to maintain experimental control and safety.

Conclusion

This compound is an indispensable tool in modern drug discovery and chemical synthesis. However, its utility is matched by its potential hazards. A comprehensive understanding of its toxicological profile, combined with the stringent application of engineering controls, personal protective equipment, and validated handling protocols, is essential for mitigating risk. By treating this compound with the respect it deserves, researchers can safely unlock its potential for scientific innovation.

References

- 1. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 2. Buy this compound | 1189169-37-6 [smolecule.com]

- 3. 1-(5-BROMO-PYRIDIN-2-YL)-ETHANONE | 214701-49-2 [chemicalbook.com]

- 4. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea as a promising anticancer drug via synthesis, characterization, biological screening, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1-(5-Bromopyridin-2-yl)ethan-1-one | C7H6BrNO | CID 23145345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. This compound CAS#: 1189169-37-6 [m.chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 12. 1-(5-Bromopyridin-2-yl)ethan-1-one | 214701-49-2 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

1-(5-Bromopyrimidin-2-yl)ethanone structural analogs and derivatives

An In-depth Technical Guide to 1-(5-Bromopyrimidin-2-yl)ethanone: Synthesis, Derivatization, and Application in Drug Discovery

Introduction: The Versatility of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The pyrimidine ring system is one such "privileged scaffold," owing to its prevalence in essential biological molecules like DNA and RNA.[1] this compound, a compound featuring a pyrimidine core functionalized with a bromine atom and an acetyl group, represents a particularly valuable building block for synthetic chemists. Its strategic placement of reactive sites—the ketone and the carbon-bromine bond—offers a versatile platform for constructing a diverse library of structural analogs and derivatives.

This technical guide provides an in-depth exploration of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its synthesis, chemical reactivity, the design of its derivatives, and the structure-activity relationships (SAR) that govern their biological effects, particularly in the context of kinase inhibition for anticancer therapies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1189169-37-6 | [1][2][3] |

| Molecular Formula | C₆H₅BrN₂O | [1][2] |

| Molecular Weight | 201.02 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Boiling Point (Predicted) | 318.6±34.0 °C | [2] |

| Density (Predicted) | 1.626±0.06 g/cm³ | [2] |

| Storage | Sealed in dry, Room Temperature | [2] |

Core Synthesis: Accessing the Building Block

The synthesis of this compound is efficiently achieved through the Grignard reaction, a fundamental carbon-carbon bond-forming reaction. The causality behind this choice lies in the high nucleophilicity of the Grignard reagent, which readily attacks the electrophilic carbon of the nitrile group on the starting material, 5-bromo-2-cyanopyrimidine.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 5-bromo-2-cyanopyrimidine.

Materials:

-

5-bromo-2-cyanopyrimidine

-

Methylmagnesium bromide (1.4 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

Under a nitrogen atmosphere, dissolve 5-bromo-2-cyanopyrimidine (1.2 mmol) in anhydrous THF (10 mL).[2]

-

Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent side reactions and ensure controlled addition.

-

Slowly add the methylmagnesium bromide solution (4.20 mmol) dropwise, maintaining the internal temperature at -78 °C.[2] The excess of Grignard reagent ensures the complete conversion of the starting material.

-

Stir the reaction mixture at -78 °C for 3.5 hours.[2]

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. This step protonates the intermediate imine salt to facilitate hydrolysis to the ketone.

-

Allow the mixture to warm to room temperature and extract the product with EtOAc.[2]

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[2]

-

Purify the crude material by silica gel column chromatography, eluting with a gradient of petroleum ether to ethyl acetate, to yield the pure this compound.[2]

Characterization:

-

¹H NMR (500 MHz, CDCl₃): δ 9.00 (s, 2H), 2.80 (s, 3H).[2]

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Derivatization Pathways

The synthetic utility of this compound stems from its two primary reactive handles. Understanding the distinct reactivity of each site is crucial for designing derivatives.

-

The Acetyl Group (Ketone): The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. This allows for reactions such as reduction to a secondary alcohol using agents like sodium borohydride, or condensation reactions with amines and hydrazines to form imines and hydrazones, respectively.[1]

-

The C5-Bromine Atom: The bromine atom on the electron-deficient pyrimidine ring is a good leaving group, making it amenable to nucleophilic aromatic substitution (SNAᵣ). This is the most common site for introducing diversity, allowing for the formation of new carbon-nitrogen, carbon-carbon, or carbon-sulfur bonds.

Caption: Key derivatization pathways for the core scaffold.

Structural Analogs and Derivatives in Medicinal Chemistry

The pyrimidine core is a bioisostere of purine and plays a pivotal role in the activity of many kinase inhibitors by forming key hydrogen bonds within the ATP-binding pocket of enzymes. Derivatives of this compound are widely explored as potential therapeutic agents.[1][4]

Structure-Activity Relationship (SAR) Insights

SAR studies help elucidate the relationship between a compound's structure and its biological activity, guiding the design of more potent and selective drugs.[5] For pyrimidine-based inhibitors, several key principles have emerged:

-

Kinase Hinge-Binding: The nitrogen atoms of the pyrimidine ring are crucial for forming hydrogen bonds with the "hinge region" of kinase enzymes, a common anchoring point for inhibitors.

-

Role of the 5-Position: Substitutions at the C5 position, where the bromine resides in the parent compound, are critical. Replacing the bromine with various aryl or heteroaryl groups via cross-coupling reactions can enhance potency and selectivity by accessing adjacent pockets in the enzyme active site. For some inhibitors, a bromine at this position is required for activity.[6]

-

Impact of the 4-Position: In related fused pyrimidine systems, substitutions at the C4 and C5 positions have been shown to significantly enhance inhibitory activity against targets like the Epidermal Growth Factor Receptor (EGFR).[6]

Table 2: Biological Activities of Pyrimidine-Based Scaffolds

| Scaffold Type | Therapeutic Target | Biological Activity | Reference |

| Pyrimidine Derivatives | General | Anticancer, Antiviral, Antimicrobial, Anti-inflammatory | [1][4][5] |

| Fused Pyrimidines | EGFR, ErbB2 | Potent antiproliferative activity in cancer cells | [6] |

| Pyrimidine-Sulfonamides | BRAF V600E | Inhibition of a key protein in melanoma progression | [7] |

| Pyrimidine Analogs | Dihydroorotate Dehydrogenase | Enzyme inhibition for potential antitumor therapy | [8] |

| Bromopyrimidine Derivatives | CYP1A2 | Inhibition of cytochrome P450 enzymes, affecting drug metabolism | [1] |

General Protocol: Palladium-Catalyzed Suzuki Cross-Coupling

This protocol describes a general method for replacing the C5-bromine with an aryl or heteroaryl group, a common strategy for creating potent kinase inhibitors.

Objective: To synthesize 5-aryl-2-acetylpyrimidine derivatives.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₃PO₄ or Na₂CO₃)

-

Solvent system (e.g., 1,4-dioxane/water)

Procedure:

-

To a reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (5 mol%), and the base (2.5 mmol).

-

Purge the vessel with an inert gas (e.g., nitrogen or argon). This is crucial as palladium catalysts are sensitive to oxygen.

-

Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).

-

Heat the reaction mixture to reflux (typically 90-100 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the residue via column chromatography to obtain the desired 5-aryl derivative.

Caption: General SAR principles for pyrimidine-based kinase inhibitors.

Conclusion and Future Directions

This compound is more than just a chemical intermediate; it is a gateway to a vast chemical space of biologically active molecules. Its straightforward synthesis and predictable reactivity make it an invaluable tool for drug discovery programs. The pyrimidine core provides a reliable anchor for engaging with numerous biological targets, particularly protein kinases. Future research will undoubtedly continue to leverage this scaffold, exploring novel substitutions and fusion strategies to develop next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles to address unmet medical needs in oncology and beyond.

References

- 1. Buy this compound | 1189169-37-6 [smolecule.com]

- 2. This compound CAS#: 1189169-37-6 [m.chemicalbook.com]

- 3. This compound - Anichem [anichemllc.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 7. Insights into the structure-activity relationship of pyrimidine-sulfonamide analogues for targeting BRAF V600E protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Key Reactive Sites of 1-(5-Bromopyrimidin-2-yl)ethanone

Abstract

1-(5-Bromopyrimidin-2-yl)ethanone (CAS: 1189169-37-6) is a pivotal bifunctional building block in modern synthetic chemistry, particularly valued in the fields of medicinal chemistry and materials science. Its unique architecture, featuring an electron-deficient pyrimidine core, a strategically placed bromine atom, and a versatile acetyl group, presents three distinct and predictable centers of reactivity. This guide provides an in-depth analysis of these reactive sites, elucidating the electronic and steric factors that govern their behavior. We will explore the causality behind experimental choices for key transformations, including palladium-catalyzed cross-coupling reactions at the C-Br bond, nucleophilic additions and α-carbon functionalization of the acetyl group, and the overarching influence of the pyrimidine ring on the molecule's reactivity profile. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and mechanistic insights to effectively leverage this compound in complex molecular design and synthesis.

Molecular Structure and Electronic Landscape

The reactivity of this compound is a direct consequence of the interplay between its three core components: the pyrimidine ring, the bromo substituent, and the acetyl group.

-

Pyrimidine Core: As a diazine, the pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic character significantly reduces the ring's susceptibility to electrophilic aromatic substitution while simultaneously activating it for nucleophilic attack or substitution, particularly at the 2, 4, and 6 positions.

-

Acetyl Group (C2-position): The acetyl group at the C2 position is a moderate electron-withdrawing group. Its presence further depletes the electron density of the pyrimidine ring, reinforcing the deactivation towards electrophiles.[1] Crucially, it offers two reactive sites: the electrophilic carbonyl carbon and the acidic α-hydrogens of the methyl group.

-

Bromo Group (C5-position): The bromine atom at the C5 position is the primary site for transformations that build molecular complexity, most notably palladium-catalyzed cross-coupling reactions. While halogens at the 2, 4, or 6 positions are highly activated for nucleophilic aromatic substitution, the C5-halogen is less so. However, its reactivity in metal-catalyzed processes is pronounced, following the general halide reactivity trend of I > Br > Cl for oxidative addition.[2][3]

These features create three primary zones for chemical modification, which can often be addressed selectively by choosing the appropriate reagents and conditions.

Caption: Key reactive sites of this compound.

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source |

| CAS Number | 1189169-37-6 | [4] |

| Molecular Formula | C₆H₅BrN₂O | [4] |

| Molecular Weight | 201.02 g/mol | [4] |

| Boiling Point | 318.6±34.0 °C (Predicted) | Commercial Datasheet |

| ¹H NMR (CDCl₃, 500 MHz) | δ 9.00 (s, 2H, pyrimidine-H), 2.80 (s, 3H, -CH₃) | [5] |

| ¹³C NMR | Data not consistently published, predicted shifts available | [5] |

Site 1: Reactivity at the C5-Bromo Substituent

The C5-bromo group is the most valuable handle for extending the molecular framework through carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions are particularly effective at this position.[6][7]

2.1 Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a robust method for creating biaryl or vinyl-aryl linkages.[8][9] The C-Br bond at the 5-position of the pyrimidine ring is highly susceptible to the initial oxidative addition step into the Pd(0) catalyst, which is typically the rate-determining step of the catalytic cycle.[3][10]

Causality: This reaction is favored because the C(sp²)-Br bond is weaker than a corresponding C-Cl bond and readily undergoes oxidative addition to a low-valent palladium complex. The electron-deficient nature of the pyrimidine ring does not inhibit this step. A base is required in the catalytic cycle to facilitate the transmetalation step by forming a more nucleophilic boronate species.[8]

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Preparation: To a flame-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 3.0 equiv.).[11]

-

Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Solvent Addition: Add degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1) via syringe.

-

Reaction: Heat the mixture to 80-100 °C and stir until starting material is consumed, as monitored by TLC or LC-MS (typically 4-18 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography to yield the desired 1-(5-arylpyrimidin-2-yl)ethanone.

Site 2: Reactivity at the Acetyl Group Carbonyl

The acetyl group provides a classic electrophilic ketone carbonyl, which is a prime target for nucleophilic attack.

3.1 Reduction to an Alcohol

The ketone can be readily reduced to the corresponding secondary alcohol, 1-(5-bromopyrimidin-2-yl)ethan-1-ol. This transformation is a cornerstone of synthetic strategy, converting a planar carbonyl into a chiral alcohol center.

Causality: The reduction is achieved using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH).[4] NaBH₄ is a milder and more chemoselective reagent, compatible with many functional groups, making it the preferred choice to avoid unwanted side reactions. The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[12]

Experimental Protocol: NaBH₄ Reduction

-

Dissolution: Dissolve this compound (1.0 equiv.) in a suitable alcohol solvent (e.g., methanol or ethanol) in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is critical to control the exothermic reaction.

-

Reagent Addition: Add sodium borohydride (NaBH₄) (1.0-1.5 equiv.) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.[13]

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

-

Workup: Carefully quench the reaction by slowly adding water or dilute HCl at 0 °C. Remove the bulk of the organic solvent under reduced pressure.

-

Extraction: Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude alcohol, 1-(5-bromopyrimidin-2-yl)ethan-1-ol.[14]

-

Purification: Purify by column chromatography if necessary.

Site 3: Reactivity at the Acetyl Group α-Carbon

The α-hydrogens on the methyl group of the acetyl substituent are acidic (pKa ≈ 19-20 in DMSO) and can be removed by a suitable base to form a resonance-stabilized enolate.[15] This enolate is a potent carbon nucleophile, enabling a variety of C-C bond-forming reactions.[16][17]

4.1 Aldol Condensation

The enolate generated from this compound can react with an aldehyde or another ketone in an Aldol addition or condensation reaction.[18][19] This is a powerful method for constructing larger, more complex molecules. A "crossed" Aldol reaction, where the pyrimidine derivative acts as the enolate source and a non-enolizable aldehyde (like benzaldehyde) acts as the electrophile, is often employed to prevent self-condensation and ensure a single major product.[18][20]

Causality: A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is typically used to ensure rapid and complete (quantitative) formation of the enolate, preventing the base from simply attacking the carbonyl carbon.[15] The resulting enolate then attacks the electrophilic carbonyl carbon of the aldehyde partner. Subsequent protonation yields the β-hydroxy ketone (Aldol adduct), which may eliminate water upon heating to form an α,β-unsaturated ketone (the condensation product).[19]

Caption: Mechanism of a base-catalyzed Aldol addition reaction.

Experimental Protocol: Crossed Aldol Addition

-

Base Preparation: In a flame-dried, three-neck flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) (1.1 equiv.) in anhydrous THF at -78 °C.

-

Enolate Formation: Slowly add a solution of this compound (1.0 equiv.) in anhydrous THF to the LDA solution at -78 °C. Stir for 30-60 minutes to ensure complete enolate formation.

-

Aldehyde Addition: Add a solution of the electrophilic aldehyde (e.g., benzaldehyde, 1.0 equiv.) in anhydrous THF dropwise to the enolate solution at -78 °C.

-

Reaction: Stir the mixture at -78 °C for 2-4 hours or until the reaction is complete by TLC analysis.

-

Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify the crude product by column chromatography to isolate the β-hydroxy ketone adduct.

Conclusion

This compound is a strategically designed synthetic intermediate with three orthogonal reactive sites. The C5-bromo group serves as an excellent electrophile for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, and vinyl substituents. The acetyl group behaves as a typical ketone, undergoing reliable reduction to a secondary alcohol or serving as a source for a nucleophilic enolate via deprotonation of its α-hydrogens. The ability to selectively address these sites through careful selection of reaction conditions underscores the molecule's value in constructing diverse and complex molecular architectures for pharmaceutical and materials science applications. This guide provides the foundational understanding and practical protocols necessary for researchers to confidently employ this versatile building block in their synthetic endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]

- 4. Buy this compound | 1189169-37-6 [smolecule.com]

- 5. This compound(1189169-37-6) 1H NMR spectrum [chemicalbook.com]

- 6. jocpr.com [jocpr.com]

- 7. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. researchgate.net [researchgate.net]

- 14. 1459773-20-6|(R)-1-(5-bromopyrimidin-2-yl)ethanol|BLD Pharm [bldpharm.com]

- 15. CH 18: ENOLATES:NOTES [research.cm.utexas.edu]

- 16. Enolate - Wikipedia [en.wikipedia.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. Aldol reaction - Wikipedia [en.wikipedia.org]

- 20. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes & Protocols: Strategic Use of 1-(5-Bromopyrimidin-2-yl)ethanone in the Synthesis of Novel Kinase Inhibitors

Introduction: The Privileged Pyrimidine Scaffold in Kinase Inhibition

The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in FDA-approved drugs and its fundamental role in the building blocks of DNA and RNA.[1][2] In the realm of oncology and inflammatory diseases, protein kinases are critical therapeutic targets, and the pyrimidine core has been extensively utilized to construct potent and selective kinase inhibitors.[2][3] Its success is largely attributed to the nitrogen atoms within the pyrimidine ring, which can form crucial hydrogen bond interactions with the "hinge region" of the kinase ATP-binding site, a common anchoring point for many inhibitors.

1-(5-Bromopyrimidin-2-yl)ethanone (MW: 201.02 g/mol , Formula: C₆H₅BrN₂O) has emerged as a highly versatile and strategic starting material in drug discovery campaigns.[4] Its utility stems from three key structural features:

-

The Pyrimidine Core: Provides the foundational hinge-binding motif.

-

The Bromine Atom at the C5-Position: Serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to probe the solvent-exposed region of the kinase active site.

-

The Acetyl Group at the C2-Position: Offers a secondary point for chemical modification, allowing for the construction of more complex, fused heterocyclic systems or the introduction of additional pharmacophoric elements.[4]

This guide provides an in-depth exploration of the synthetic strategies and detailed protocols for leveraging this compound to generate libraries of potential kinase inhibitors.

Core Synthetic Strategies & Mechanistic Rationale

The strategic functionalization of this compound primarily relies on modern palladium-catalyzed cross-coupling reactions. The two most powerful and widely adopted methods for diversifying this scaffold are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Visualizing the Synthetic Diversification Workflow

The following diagram illustrates how this compound acts as a central hub for generating a diverse library of kinase inhibitor candidates through key cross-coupling reactions.

Caption: Synthetic workflow for diversifying this compound.

Suzuki-Miyaura Coupling: Forging C-C Bonds